molecular formula C12H10ClNO2 B1470043 1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1522746-04-8

1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470043
M. Wt: 235.66 g/mol
InChI Key: HDPPGIJDZXFVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a carboxylic acid group, and a 4-chlorophenyl group. Pyrrole is a five-membered aromatic ring with one nitrogen atom. The 4-chlorophenyl group is a phenyl ring with a chlorine atom attached to the fourth carbon. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrrole ring, the polar carboxylic acid group, and the electron-withdrawing 4-chlorophenyl group. These features could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The carboxylic acid group is acidic and can participate in various reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase the compound’s solubility in water. The compound’s melting and boiling points, density, and other properties would depend on the specific arrangement of atoms and the intermolecular forces present .

Scientific Research Applications

Crystal Structure and Conformational Studies

  • Complex Crystal Structures : The compound exhibits regiospecific synthesis, with its crystal structure showing unique molecular conformations. In particular, the propionic acid groups in the crystal structure form hydrogen-bonded dimers, typical of carboxylic acid groups in solid states. This indicates potential utility in materials science and crystallography research for understanding molecular interactions and designing structured materials (Kumarasinghe, Hruby, & Nichol, 2009).

  • Structural Determination Techniques : The compound's structure was clarified using advanced techniques such as synchrotron X-ray powder diffraction, showcasing its complex nature and confirming the accuracy of structural determination methods, essential in fields such as drug design and material science (Silva et al., 2012).

  • Density Functional Theory (DFT) Studies : Detailed DFT studies and acid dissociation constant determinations were performed on similar compounds, shedding light on their molecular structure and behavior. This is crucial for understanding the compound's reactivity and stability, which are key factors in its potential applications in chemical synthesis and pharmaceuticals (Nural et al., 2018).

Potential Biological Applications

  • Antimicrobial Activity : Certain derivatives of the compound demonstrated significant antimicrobial activity against various bacterial and mycobacterial strains. This indicates potential applications in developing new antimicrobial agents, crucial in the medical field for combating drug-resistant bacteria (Biava et al., 2008).

  • Insecticidal Activity : Stereochemical analyses revealed that some derivatives of the compound exhibit significant insecticidal activity, suggesting potential use in developing new, more effective insecticides, which are important in agriculture and pest control (Hasan et al., 1996).

Safety And Hazards

As with any chemical compound, handling “1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Specific hazards would depend on the compound’s reactivity and toxicity .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry. The pyrrole ring is a common feature in many biologically active compounds, so this compound could have interesting biological properties worth investigating .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPPGIJDZXFVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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